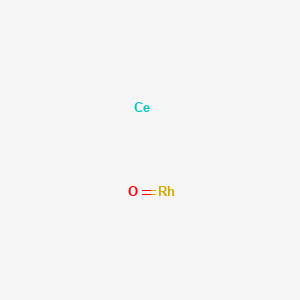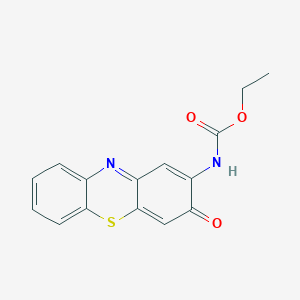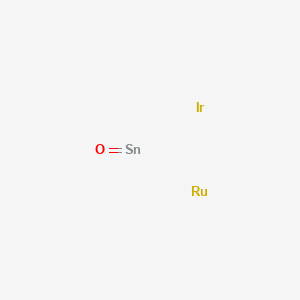![molecular formula C14H22N4O2S6 B12557146 2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole} CAS No. 146576-44-5](/img/structure/B12557146.png)
2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole} is a complex organic compound characterized by the presence of sulfur and nitrogen atoms within its structure. This compound belongs to the class of thiadiazoles, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole} typically involves the reaction of appropriate thiadiazole precursors with butoxymethyl sulfanyl groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole} undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, forming thiols.
Substitution: The butoxymethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
2,2’-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole} involves its interaction with various molecular targets. The compound can interact with enzymes and proteins through its sulfur atoms, forming disulfide bonds that can alter the function of these biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Disulfanediylbis(N-methylethan-1-amine)
- 5,5’-Disulfanediylbis(2,3-dimethyl-2,3-dihydro-1,3,4-thiadiazole)
- 2,2’-Disulfanediylbis(n-sec-butylbenzamide)
Uniqueness
2,2’-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole} is unique due to the presence of butoxymethyl sulfanyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the development of novel pharmaceuticals or advanced materials.
Properties
CAS No. |
146576-44-5 |
|---|---|
Molecular Formula |
C14H22N4O2S6 |
Molecular Weight |
470.8 g/mol |
IUPAC Name |
2-(butoxymethylsulfanyl)-5-[[5-(butoxymethylsulfanyl)-1,3,4-thiadiazol-2-yl]disulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C14H22N4O2S6/c1-3-5-7-19-9-21-11-15-17-13(23-11)25-26-14-18-16-12(24-14)22-10-20-8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
IAXCUCYMJGHVAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCSC1=NN=C(S1)SSC2=NN=C(S2)SCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


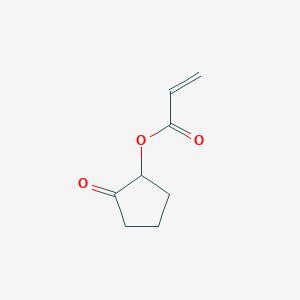
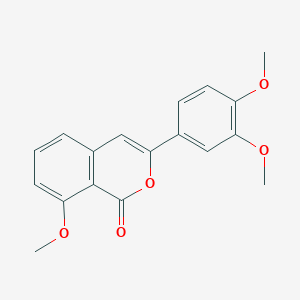
![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)
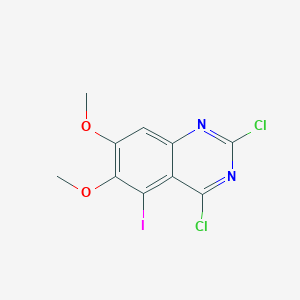
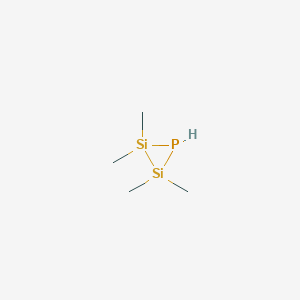
![Benzo[b]thiophene-2,3-diol](/img/structure/B12557087.png)
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B12557093.png)
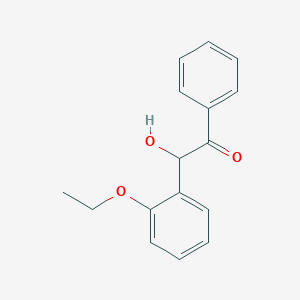
![2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine](/img/structure/B12557098.png)

![1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene](/img/structure/B12557111.png)
